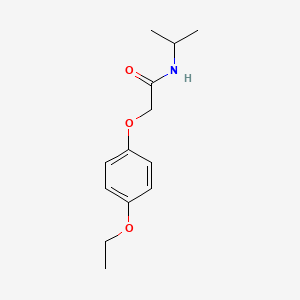
2-(4-ethoxyphenoxy)-N-isopropylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethoxyphenoxy)-N-isopropylacetamide, also known as A-836,339, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are known to have a range of potential therapeutic uses.
科学研究应用
2-(4-ethoxyphenoxy)-N-isopropylacetamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of pain. 2-(4-ethoxyphenoxy)-N-isopropylacetamide has been shown to be effective in reducing pain in animal models, and it has been suggested that it may be useful in the treatment of chronic pain in humans.
Another area of research has been in the treatment of anxiety and depression. 2-(4-ethoxyphenoxy)-N-isopropylacetamide has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested that it may be useful in the treatment of these conditions in humans.
作用机制
2-(4-ethoxyphenoxy)-N-isopropylacetamide works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are naturally occurring compounds in the body that have been shown to have a range of therapeutic effects, including pain relief, anti-inflammatory effects, and neuroprotective effects. By inhibiting FAAH, 2-(4-ethoxyphenoxy)-N-isopropylacetamide increases the levels of endocannabinoids in the body, leading to these therapeutic effects.
Biochemical and Physiological Effects
2-(4-ethoxyphenoxy)-N-isopropylacetamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, improve mood, and increase appetite. It has also been shown to have neuroprotective effects, reducing the damage caused by stroke and traumatic brain injury.
实验室实验的优点和局限性
One of the main advantages of 2-(4-ethoxyphenoxy)-N-isopropylacetamide for lab experiments is its specificity for FAAH. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation is that it can be difficult to administer in vivo, as it is not very soluble in water.
未来方向
There are many potential future directions for research on 2-(4-ethoxyphenoxy)-N-isopropylacetamide. One area of interest is in the treatment of chronic pain. Further research is needed to determine the optimal dosage and administration method for this application.
Another area of interest is in the treatment of anxiety and depression. Further research is needed to determine the mechanism of action of 2-(4-ethoxyphenoxy)-N-isopropylacetamide in these conditions and to determine the optimal dosage and administration method.
Finally, there is potential for 2-(4-ethoxyphenoxy)-N-isopropylacetamide to be used in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the efficacy of 2-(4-ethoxyphenoxy)-N-isopropylacetamide in these conditions and to determine the optimal dosage and administration method.
Conclusion
In conclusion, 2-(4-ethoxyphenoxy)-N-isopropylacetamide is a promising compound with a range of potential therapeutic applications. Its specificity for FAAH makes it a useful tool for studying the role of endocannabinoids in various physiological processes. Further research is needed to determine the optimal dosage and administration method for its various applications.
合成方法
The synthesis of 2-(4-ethoxyphenoxy)-N-isopropylacetamide involves the reaction of 4-ethoxyphenol with isopropylamine to form the intermediate 2-(4-ethoxyphenoxy)-N-isopropylacetamide. This intermediate is then treated with trifluoroacetic acid to form the final product, 2-(4-ethoxyphenoxy)-N-isopropylacetamide.
属性
IUPAC Name |
2-(4-ethoxyphenoxy)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-4-16-11-5-7-12(8-6-11)17-9-13(15)14-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGPJLSAJPHRSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenoxy)-N-isopropylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(cyclopropylcarbonyl)-N-[phenyl(4-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5691703.png)
![N-benzyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5691709.png)
![(3R*,4R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5691714.png)
![9-{[5-(ethylthio)-2-thienyl]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5691723.png)
![2-methyl-5-[2-(3-methyl-1H-pyrazol-4-yl)phenyl]-1,3,4-thiadiazole](/img/structure/B5691729.png)

![N-(2-chlorophenyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5691750.png)
![2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole](/img/structure/B5691756.png)
![1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5691764.png)
![3-[(3R*,4S*)-4-(dimethylamino)-1-(3-pyridin-4-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B5691770.png)
![1-(2-methyl-6-propyl-4-pyrimidinyl)-N-[(3R)-3-pyrrolidinyl]-4-piperidinamine dihydrochloride](/img/structure/B5691771.png)
![1-(4-isopropylphenyl)-5-oxo-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5691777.png)
![2-(3-methoxypropyl)-8-[2-oxo-2-(1-piperazinyl)ethyl]-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B5691778.png)
